molecular formula C7H4ClN3O2 B3045016 5-chloro-4-nitro-1H-indazole CAS No. 101420-96-6

5-chloro-4-nitro-1H-indazole

Cat. No.: B3045016
CAS No.: 101420-96-6
M. Wt: 197.58 g/mol
InChI Key: JIPHMTNGMPSQHL-UHFFFAOYSA-N
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Description

5-chloro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and nitro groups on the indazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Scientific Research Applications

5-chloro-4-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Future Directions

The future directions in the research of indazole derivatives, including 5-chloro-4-nitro-1H-indazole, involve the development of novel synthetic approaches and the exploration of their medicinal properties . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-nitro-1H-indazole typically involves the nitration of 5-chloro-1H-indazole. One common method includes the following steps:

    Starting Material: 5-chloro-1H-indazole.

    Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C). The reaction mixture is stirred for several hours to ensure complete nitration.

    Isolation: The product is then isolated by neutralizing the reaction mixture with water and extracting the compound using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize byproducts. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-chloro-4-amino-1H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Mechanism of Action

The mechanism of action of 5-chloro-4-nitro-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorine atom can also participate in interactions with biological molecules, enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-nitro-1H-indazole: Lacks the chlorine atom, affecting its chemical properties and reactivity.

    5-bromo-4-nitro-1H-indazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.

Uniqueness

5-chloro-4-nitro-1H-indazole is unique due to the presence of both chlorine and nitro groups on the indazole ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and potential biological activities are influenced by these substituents, distinguishing it from other indazole derivatives.

Properties

IUPAC Name

5-chloro-4-nitro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-6-4(3-9-10-6)7(5)11(12)13/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPHMTNGMPSQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591989
Record name 5-Chloro-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101420-96-6
Record name 5-Chloro-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-chloro-2-methyl-3-nitroaniline (1.63 g, 8.8 mmol) dissolved in acetic acid (75 mL) at room temperature was added a 2M aqueous solution of sodium nitrite (4.4 mL). The suspension was then diluted with acetic acid (100 mL) and then heated at reflux for 4 h. The mixture was then cooled to room temperature and concentrated under reduced pressure. The residue was then partitioned between ethyl acetate (100 mL) and saturated aqueous sodium hydrogen carbonate solution (100 mL). The separated organic layer was then washed with brine, dried over magnesium sulfate and concentrated under reduced pressure. Column chromatography of the reside (hexane/ethyl acetate (2:1) afforded the desired product. 1H NMR (500 MHz) (DMSO-d6) δ 8.32 (s, 1H); 7.95 (d, J=8.7 Hz, 1H); 7.68 (d, J=8.7 Hz, 1H).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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